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For Researchers, Scientists, and Drug Development Professionals

Introduction
Chromozym t-PA is a chromogenic substrate specifically designed for the determination of

tissue Plasminogen Activator (t-PA) activity in purified preparations and cell culture

supernatants.[1][2][3] This synthetic peptide, N-Methylsulfonyl-D-Phe-Gly-Arg-p-nitroanilide

acetate, is cleaved by the serine protease activity of t-PA, releasing the chromophore p-

nitroaniline (pNA). The rate of pNA formation, measured by the change in absorbance at 405

nm, is directly proportional to the t-PA activity.[4] This application note provides detailed

protocols for the use of Chromozym t-PA in quantifying t-PA activity and for assessing the

activity of its primary inhibitor, Plasminogen Activator Inhibitor-1 (PAI-1).

Principle of the Assay
The enzymatic reaction underlying the Chromozym t-PA assay is a straightforward hydrolysis

of the amide bond C-terminal to the arginine residue in the peptide sequence. This reaction is

catalyzed by the active site of t-PA. The release of p-nitroaniline results in a yellow color, which

can be quantified spectrophotometrically.
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Caption: Enzymatic cleavage of Chromozym t-PA by t-PA.

Data Presentation
While specific Michaelis-Menten constants (Km) and catalytic constants (kcat) for the direct

interaction of Chromozym t-PA with t-PA are not readily available in the reviewed literature, the

kinetic parameters for t-PA with its natural substrate, plasminogen, are well-documented and

provide valuable context for understanding t-PA's enzymatic activity.

Table 1: Kinetic Parameters of Human t-PA with Plasminogen

Substrate Condition Km (µM) kcat (s⁻¹)

Catalytic
Efficiency
(kcat/Km)
(µM⁻¹s⁻¹)

Glu-Plasminogen Purified system 65 0.06 0.00092

Lys-Plasminogen Purified system 19 0.2 0.0105

Glu-Plasminogen
In the presence

of fibrin
0.16 0.1 0.625

Lys-Plasminogen
In the presence

of fibrin
0.02 0.2 10
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Data extracted from studies on the kinetics of plasminogen activation by human tissue

plasminogen activator.

Note: The catalytic efficiency of t-PA is significantly enhanced in the presence of fibrin,

highlighting the physiological regulation of its activity. Researchers can experimentally

determine the Km and kcat for Chromozym t-PA by measuring the reaction velocity at various

substrate concentrations and fitting the data to the Michaelis-Menten equation.

Experimental Protocols
Protocol 1: Determination of t-PA Activity
This protocol is adapted from manufacturer guidelines and is suitable for determining the

activity of t-PA in purified preparations.

Materials and Reagents:

Chromozym t-PA

Purified t-PA standard

Tris Buffer (100 mM Tris-HCl, pH 8.5, containing 0.15% (w/v) Tween 80)

Double-distilled water

1 M HCl

10% (w/v) Citric Acid solution

Microplate reader or spectrophotometer capable of reading at 405 nm

37°C incubator or water bath

Plastic tubes and cuvettes (do not use glass)[1]

Procedure:

Preparation of Reagents:
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Tris Buffer: Dissolve 1.21 g of Tris base in 80 mL of double-distilled water. Adjust the pH to

8.5 with 1 M HCl. In a separate container, dissolve 0.15 g of Tween 80 in 10 mL of double-

distilled water and add it to the Tris solution. Bring the final volume to 100 mL with double-

distilled water. Store at 2-8°C for up to 2 weeks.[1]

Chromozym t-PA Stock Solution (4 mM): Dissolve 5.1 mg of Chromozym t-PA in 2 mL of

double-distilled water. Store at 2-8°C for up to 2 weeks.[1]

Reagent Mixture: For each assay, prepare a fresh reagent mixture by combining 9 parts of

Tris Buffer with 1 part of Chromozym t-PA stock solution. This mixture is stable for 8

hours at 2-8°C or 4 hours at room temperature.[1]

t-PA Standard and Sample Dilutions: Prepare a series of t-PA standards and dilute

unknown samples in Tris Buffer to fall within the linear range of the assay (typically 0.1 to

30 µg/mL).[1]

Stopping Reagent: 10% (w/v) Citric Acid solution.

Assay Workflow:
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Caption: Workflow for t-PA activity determination.

Endpoint Assay Protocol:
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Pre-warm the Reagent Mixture and the t-PA standards/samples to 37°C.

In a microplate well or cuvette, add 100 µL of the Reagent Mixture.

Add 10 µL of the t-PA standard or sample to initiate the reaction.

Incubate at 37°C for a fixed time (e.g., 10-30 minutes). The incubation time should be

optimized to ensure the reaction remains in the linear phase.

Stop the reaction by adding 50 µL of 10% Citric Acid solution.

Read the absorbance at 405 nm.

A reagent blank (Tris Buffer instead of sample) should be run in parallel.

Kinetic Assay Protocol:

Pre-warm the Reagent Mixture and the t-PA standards/samples to 37°C.

In a microplate well or cuvette, add 100 µL of the Reagent Mixture.

Add 10 µL of the t-PA standard or sample.

Immediately place the plate/cuvette in a spectrophotometer pre-heated to 37°C and

measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10

minutes).

Calculation of t-PA Activity:

For the endpoint assay, subtract the absorbance of the blank from the absorbance of the

standards and samples. Create a standard curve by plotting the absorbance versus the

concentration of the t-PA standards. Determine the concentration of the unknown samples

from the standard curve.

For the kinetic assay, determine the rate of reaction (ΔA/min) from the linear portion of the

absorbance versus time plot. The t-PA activity can be calculated using the following

formula, often provided by the substrate manufacturer, or by comparison to a standard

curve of ΔA/min versus t-PA concentration.[1]
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Protocol 2: Determination of PAI-1 Activity
This protocol is based on the principle of measuring the residual t-PA activity after its inhibition

by PAI-1.

Materials and Reagents:

All materials and reagents from Protocol 1

Purified active PAI-1 standard

Sample containing PAI-1 (e.g., plasma, cell culture supernatant)

A fixed, known concentration of active t-PA

Procedure:

Inhibition Reaction:

In a microtube, incubate a fixed amount of t-PA with various concentrations of the PAI-1

standard or the unknown sample. The final volume should be kept constant. A control

reaction with t-PA and buffer (without PAI-1) should be included.

Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes) to allow for the

formation of the t-PA:PAI-1 complex.

Measurement of Residual t-PA Activity:

Following the inhibition incubation, measure the remaining t-PA activity in each tube using

the kinetic or endpoint assay described in Protocol 1.

Calculation of PAI-1 Activity:

The PAI-1 activity is inversely proportional to the residual t-PA activity.

Create a standard curve by plotting the percent inhibition of t-PA activity versus the

concentration of the PAI-1 standards.
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Calculate the percent inhibition for the unknown samples and determine their PAI-1 activity

from the standard curve.

Percent Inhibition = [1 - (Activity of sample / Activity of t-PA control)] x 100%

Inhibition

Activity Assay

Active t-PA Inactive t-PA:PAI-1 Complex

PAI-1
No pNA Release

No Cleavage

Chromozym t-PA

Click to download full resolution via product page

Caption: PAI-1 inhibition of t-PA activity.

Concluding Remarks
Chromozym t-PA is a reliable and convenient substrate for the quantitative determination of t-

PA activity in purified enzyme preparations. The protocols provided herein offer a robust

framework for researchers in basic science and drug development to accurately measure t-PA

activity and to investigate the kinetics of its inhibition. Adherence to the detailed methodologies

will ensure reproducible and accurate results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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